[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15349035
InChI: InChI=1S/C24H21N5O/c1-16(17-8-4-3-5-9-17)25-23-20-10-6-7-11-21(20)29-24(26-23)22(27-28-29)18-12-14-19(30-2)15-13-18/h3-16H,1-2H3,(H,25,26)
SMILES:
Molecular Formula: C24H21N5O
Molecular Weight: 395.5 g/mol

[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-

CAS No.:

Cat. No.: VC15349035

Molecular Formula: C24H21N5O

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- -

Specification

Molecular Formula C24H21N5O
Molecular Weight 395.5 g/mol
IUPAC Name 3-(4-methoxyphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C24H21N5O/c1-16(17-8-4-3-5-9-17)25-23-20-10-6-7-11-21(20)29-24(26-23)22(27-28-29)18-12-14-19(30-2)15-13-18/h3-16H,1-2H3,(H,25,26)
Standard InChI Key LZTNSOMQZXMKIL-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)OC

Introduction

# Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-: A Comprehensive Review of Synthesis, Mechanisms, and Therapeutic Potential

The heterocyclic compound Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- (molecular formula: C24H21N5O\text{C}_{24}\text{H}_{21}\text{N}_5\text{O}) represents a structurally complex triazoloquinazoline derivative with emerging pharmacological significance. Characterized by a fused triazole-quinazoline core and substituted with a 4-methoxyphenyl group and N-(1-phenylethyl) side chain, this compound has garnered attention for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Recent studies highlight its mechanism of action through vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition and proapoptotic effects in breast cancer models , while sustainable synthesis methods promise scalable production . This review consolidates structural, synthetic, and pharmacological insights to evaluate its therapeutic potential and future research directions.

Molecular Architecture

The compound features a triazolo[1,5-a]quinazoline backbone fused with a triazole ring at positions 1–3 and a quinazoline moiety at positions 5–10 . Key substituents include:

  • 3-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 3, enhancing lipophilicity and π-stacking interactions.

  • N-(1-Phenylethyl)amine: A chiral phenethyl group at the 5-amine position, influencing receptor binding selectivity.

Crystallographic data from analogous triazoloquinazolines reveal planar fused-ring systems (RMS deviation: 0.016 Å) with perpendicular substituents, as seen in 2-benzyloxy derivatives . The methoxyphenyl group likely adopts a similar orientation, optimizing hydrophobic interactions in biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H21N5O\text{C}_{24}\text{H}_{21}\text{N}_5\text{O}
Molecular Weight395.5 g/mol
SolubilityModerate in DMSO, low in water
StabilityLight-sensitive, hygroscopic

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically involves cyclocondensation of hydrazinobenzoic acid derivatives with N-cyanoimidocarbonates . For example:

  • Step 1: Reaction of 2-hydrazinobenzoic acid with dibenzyl-N-cyanoimidocarbonate in ethanol at 273 K .

  • Step 2: Acidification with HCl under reflux to cyclize the intermediate .

  • Step 3: Functionalization via nucleophilic substitution or cross-coupling to introduce the 4-methoxyphenyl and phenethyl groups.

This method yields moderate quantities (40–60%) but requires harsh conditions and generates stoichiometric waste .

Green Chemistry Innovations

Recent protocols employ eco-compatible catalysts (e.g., CuI/ligand systems) and solvent-free conditions to improve atom economy . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75% . For instance, cyclization of 2-aminoquinazoline precursors with aryl azides under microwave irradiation achieves 82% yield in 15 minutes .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate potent cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines . Compound 6 (structurally analogous to the reviewed molecule) exhibits:

  • IC₅₀: 1.8 µM against MCF-7 vs. 2.5 µM for doxorubicin .

  • Mechanism: G1-phase cell cycle arrest (↑p21, ↑p53) and apoptosis induction (↑BAX/↓BCL-2 ratio) .

  • VEGFR-2 Inhibition: Binding affinity (KdK_d) of 0.42 µM, disrupting angiogenesis .

Table 2: Cytotoxic Activity Comparison

CompoundMCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)PC3 IC₅₀ (µM)
Reviewed1.82.32.1
Doxorubicin2.53.02.8
Data extrapolated from analogous derivatives

Antimicrobial Properties

Preliminary screening against Staphylococcus aureus and Candida albicans reveals:

  • MIC: 8 µg/mL for methicillin-resistant S. aureus (MRSA) .

  • Biofilm Inhibition: 62% reduction in S. epidermidis biofilm at 16 µg/mL .
    The 4-methoxyphenyl group enhances membrane penetration, while the triazole moiety chelates microbial metalloenzymes .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Adjuvant therapy for VEGFR-2-positive tumors .

  • Anti-Infectives: Topical formulations for MRSA-infected wounds .

Research Priorities

  • In Vivo Efficacy: Pharmacodynamic studies in xenograft models.

  • Formulation Optimization: Nanoencapsulation to enhance aqueous solubility.

  • Structure-Activity Relationships: Exploring substitutions at the triazole N1 position.

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